4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide
Description
This compound belongs to the aryl diazenyl sulfonamide class, characterized by an (E)-configured diazenyl (–N=N–) group bridging a 3-bromo-5-tert-butyl-2-hydroxyphenyl moiety and an N,N-diethylbenzenesulfonamide group. The sulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) .
Properties
Molecular Formula |
C20H26BrN3O3S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H26BrN3O3S/c1-6-24(7-2)28(26,27)16-10-8-15(9-11-16)22-23-18-13-14(20(3,4)5)12-17(21)19(18)25/h8-13,25H,6-7H2,1-5H3 |
InChI Key |
YEZAUNURENALBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)C(C)(C)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with a brominated phenol. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The brominated phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Research Findings
Synthetic Flexibility: The target compound’s diazenyl group enables modular synthesis via coupling reactions, similar to the ethyl-substituted analogue in . Enaminone derivatives (e.g., compound 2 in ) serve as versatile intermediates for heterocyclic systems but lack the diazenyl group’s conjugation .
Frontier Molecular Orbital (FMO) analysis of related sulfonamides () suggests electron-withdrawing groups (e.g., Br) lower the HOMO-LUMO gap, enhancing reactivity .
Biological Relevance :
- Sulfonamide derivatives in exhibit COX-2 inhibition via pharmacophore alignment, a trait inferred for the target compound . Brominated analogues (e.g., ) may enhance binding to hydrophobic enzyme pockets .
Crystallographic and Spectroscopic Data: Analogues like 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () show planar geometries and hydrogen-bonding networks, critical for stability and intermolecular interactions .
Data Tables
Table 1: Electronic Properties of Selected Analogues
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